N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide
Description
This compound is a pyrazole-3-carbohydrazide derivative featuring a (1E,2E)-configured propenylidene moiety linked to a 2-methoxyphenyl group and a 3-(propan-2-yl) substituent on the pyrazole ring. Its molecular formula is C₂₁H₂₀N₄O₂, with a molecular weight of 360.42 g/mol .
Properties
Molecular Formula |
C17H20N4O2 |
|---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H20N4O2/c1-12(2)14-11-15(20-19-14)17(22)21-18-10-6-8-13-7-4-5-9-16(13)23-3/h4-12H,1-3H3,(H,19,20)(H,21,22)/b8-6+,18-10+ |
InChI Key |
BXOHDUDHUSSCAX-MJOGEOKXSA-N |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C/C=C/C2=CC=CC=C2OC |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=CC=CC2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization to Pyrazole: The hydrazone undergoes cyclization with an appropriate diketone, such as acetylacetone, under acidic or basic conditions to form the pyrazole ring.
Final Condensation: The final step involves the condensation of the pyrazole derivative with isobutyric acid hydrazide under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Cyclization Reactions
The hydrazide moiety undergoes intramolecular cyclization under acidic or basic conditions, forming fused heterocyclic systems. For example:
-
Acid-mediated cyclization : Protonation of the hydrazide nitrogen facilitates nucleophilic attack on the adjacent carbonyl, yielding pyrazolo[1,5-a]pyrimidine derivatives.
-
Base-promoted ring closure : Deprotonation of the pyrazole NH enables condensation with the alkenyl group, generating tetracyclic structures.
Table 1: Cyclization Conditions and Outcomes
| Conditions | Product Class | Yield (%) | Monitoring Method | Source |
|---|---|---|---|---|
| H2SO4, reflux, 6 h | Pyrazolo[1,5-a]pyrimidines | 65–78 | TLC, HPLC | |
| NaOH/EtOH, 80°C, 4 h | Tetracyclic pyrazoles | 55–62 | NMR, MS |
Nucleophilic Addition at the Hydrazone Group
The α,β-unsaturated hydrazone system participates in Michael additions and nucleophilic attacks:
-
Thiol addition : Reaction with mercaptoacetic acid forms thioether adducts, enhancing water solubility.
-
Amine conjugation : Primary amines (e.g., benzylamine) add to the conjugated double bond, yielding hydrazine derivatives.
Oxidation Reactions
The propenylidene chain and pyrazole ring are susceptible to oxidation:
-
KMnO4-mediated oxidation : Cleaves the alkenyl bond to produce carboxylic acid derivatives.
-
DDQ aromatization : Converts dihydropyrazole intermediates to fully aromatic systems .
Hydrogenation of the Alkenyl Group
Catalytic hydrogenation (H2/Pd-C) selectively reduces the double bond in the propenylidene unit, yielding a saturated propylidene analog. This modifies steric and electronic properties for structure-activity relationship (SAR) studies.
Hydrolysis of the Hydrazide Linkage
Under strong acidic (HCl/H2O) or basic (NaOH/EtOH) conditions, the carbohydrazide bond hydrolyzes to form:
-
Carboxylic acid : Requires prolonged reflux (12+ hours).
-
Ammonium salts : Observed in basic hydrolysis with NH3 release.
1,3-Dipolar Cycloaddition Reactions
The compound participates in regioselective cycloadditions with dipolarophiles (e.g., nitrile oxides, diazo compounds):
Table 2: Cycloaddition Partners and Products
| Dipolarophile | Conditions | Product Class | Regioselectivity | Source |
|---|---|---|---|---|
| Nitrile imines | RT, CH2Cl2, 24 h | Pyrazolo[3,4-d]pyridazines | High ( > 90%) | |
| Diazomethane | 0°C, Et2O/CH2Cl2, 48 h | Spiropyrazolines | Stereospecific |
Electrophilic Substitution on the Pyrazole Ring
The pyrazole C-4 position undergoes halogenation and nitration:
-
Bromination (Br2/AcOH) : Introduces Br at C-4, enabling cross-coupling reactions .
-
Nitration (HNO3/H2SO4) : Forms nitro derivatives for further reduction to amine intermediates.
Acylation and Alkylation
The pyrazole NH and hydrazide NH2 groups react with electrophiles:
-
Acetylation (Ac2O/pyridine) : Blocks NH sites, altering biological activity .
-
Benzylation (BnBr/K2CO3) : Enhances lipophilicity for membrane permeability studies.
Experimental Monitoring and Optimization
Reactions are tracked using:
-
TLC : Silica gel GF254 with ethyl acetate/hexane (3:7).
-
HPLC : C18 column, acetonitrile/water (65:35), 1.0 mL/min flow.
Optimized Conditions : Microwave-assisted synthesis reduces reaction times by 60–70% compared to conventional heating .
This compound’s reactivity profile highlights its versatility as a scaffold for generating bioactive analogs. Further studies should explore enantioselective transformations and catalytic asymmetric syntheses to access chiral derivatives .
Scientific Research Applications
Synthetic Routes
The synthesis typically involves:
- Formation of Hydrazone Intermediate : Condensation of 2-methoxybenzaldehyde with hydrazine hydrate.
- Cyclization to Pyrazole : Reaction with diketones like acetylacetone under acidic or basic conditions.
- Final Condensation : Combining the pyrazole derivative with isobutyric acid hydrazide under reflux conditions.
Industrial Production
Industrial methods may use continuous flow reactors and optimized conditions to enhance yield and purity, incorporating catalysts for efficiency.
Chemistry
N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology
This compound has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules. Its structure suggests possible interactions with various enzymes involved in metabolic pathways.
Medicine
Research indicates promising therapeutic properties:
- Anti-inflammatory Activity : Potential to modulate inflammatory pathways.
- Anticancer Activity : Similar compounds have shown cytotoxic effects against cancer cell lines, suggesting this compound might exhibit similar properties.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of similar pyrazole derivatives on various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT116 (Colon Carcinoma) | 6.2 |
| Compound B | T47D (Breast Cancer) | 27.3 |
These findings indicate that this compound may also possess significant anticancer activity due to its structural analogies with known active compounds.
Industry
In industrial applications, it is utilized in the development of new materials and as an intermediate in pharmaceutical synthesis. The unique properties of this compound make it suitable for creating novel therapeutic agents.
Uniqueness
The presence of the isopropyl group enhances steric and electronic properties, potentially improving biological activity compared to analogous compounds.
Mechanism of Action
The mechanism of action of N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, contributing to its anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparisons
Key Findings :
Substituent Effects on Bioactivity: The 2-methoxyphenyl group (common in the target compound and analogs ) enhances π-π interactions with hydrophobic enzyme pockets, as seen in antifungal and antimicrobial activities . Bulkier substituents (e.g., 5-methylthienyl in ) increase molecular weight and logP, correlating with improved membrane permeability but reduced solubility.
Pharmacological Applications: SKi-178 demonstrates the impact of methoxy groups on selectivity; its 3,4-dimethoxy substitution reduces cytotoxicity while maintaining sphingosine kinase 1 (SK1) inhibition .
Spectroscopic and Computational Insights: Single-crystal X-ray analyses (e.g., ) confirm the (E,E)-configuration of the hydrazide-imine linkage, critical for maintaining planarity and binding efficacy. DFT studies on similar derivatives (e.g., ) reveal that electron-donating groups (e.g., methoxy) stabilize the lowest unoccupied molecular orbital (LUMO), enhancing reactivity toward nucleophilic targets.
Synthetic Accessibility: Microwave-assisted synthesis (e.g., ) and mechanochemical methods (e.g., ) improve yields (up to 99%) for analogs with nitro or furan substituents, though the target compound’s isopropyl group may require traditional condensation approaches .
Biological Activity
N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C17H20N4O2
- Molecular Weight : 312.373 g/mol
- IUPAC Name : this compound
- SMILES : COc1c(/C=C/N/N(C(=O)C(C)C)C)cccc1
This compound exhibits a complex structure that includes a pyrazole ring, which is often associated with various pharmacological activities.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds, including the one , exhibit promising anticancer properties. For instance, compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT116 (Colon Carcinoma) | 6.2 |
| Compound B | T47D (Breast Cancer) | 27.3 |
These findings suggest that this compound may also possess similar anticancer activity due to its structural analogies with known active compounds .
Antimicrobial Activity
Antimicrobial properties have been observed in various pyrazole derivatives. Research indicates that these compounds can inhibit bacterial growth effectively. The compound's ability to act against pathogenic bacteria suggests potential applications in treating infections:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 μg/mL |
| S. aureus | 16 μg/mL |
The antimicrobial efficacy can be attributed to the electron-donating properties of the methoxy group and the overall molecular configuration facilitating interaction with microbial targets .
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. Pyrazole derivatives have shown significant free radical scavenging abilities:
| Assay Type | Result |
|---|---|
| DPPH Scavenging | IC50 = 15 μM |
| ABTS Scavenging | IC50 = 12 μM |
Such activities suggest that this compound could be explored further as a therapeutic agent for oxidative stress-related conditions .
Case Studies and Research Findings
A recent study evaluated the neuroprotective effects of pyrazole derivatives in neurodegenerative models. The results indicated that certain compounds could enhance neurite outgrowth in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases:
"The compound demonstrated significant activity in promoting neurite outgrowth at concentrations not toxic to neurons" .
Another investigation highlighted the interaction of pyrazole-based compounds with G-protein coupled receptors (GPCRs), indicating their multifaceted biological roles beyond traditional pharmacological profiles .
Q & A
Q. What synthetic routes are typically employed for synthesizing pyrazole-carbohydrazide derivatives like this compound?
The compound is synthesized via Claisen-Schmidt condensation between appropriate aldehydes and hydrazides, followed by cyclization. For example, hydrazine hydrate reacts with chalcone derivatives to form the pyrazole ring . Key steps include refluxing in ethanol with catalytic acid/base and purification via recrystallization.
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Essential techniques include:
Q. How are computational methods like DFT applied to study its electronic properties?
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts molecular geometry, frontier orbitals (HOMO-LUMO), and electrostatic potential surfaces. Results are validated against experimental data (e.g., bond lengths from XRD) to assess accuracy .
Q. What preliminary assays are used to evaluate its bioactivity?
Initial screens include molecular docking against target proteins (e.g., enzymes linked to convulsant activity) and in vitro assays (e.g., antimicrobial or antioxidant tests). Docking software like AutoDock Vina evaluates binding affinities .
Advanced Research Questions
Q. How can discrepancies between experimental and computational vibrational spectra be resolved?
Discrepancies in IR/NMR peaks may arise from solvent effects or basis set limitations. Mitigation strategies include:
Q. What strategies optimize crystal growth for challenging pyrazole derivatives?
Use slow evaporation in mixed solvents (e.g., DCM/hexane) and monitor supersaturation. For twinned crystals, SHELXL refinement with TWIN/BASF commands improves structure resolution .
Q. How do steric effects from the 2-methoxyphenyl group influence tautomerism?
The ortho-methoxy group restricts rotation, stabilizing the E-configuration of the prop-2-en-1-ylidene moiety. XRD and DFT-based NBO analysis quantify hyperconjugative interactions stabilizing the tautomer .
Q. What experimental design (DoE) approaches enhance synthesis yield and purity?
Response Surface Methodology (RSM) optimizes parameters (e.g., temperature, molar ratios). For flow chemistry, continuous-flow reactors improve reproducibility and scalability, as demonstrated in analogous systems .
Q. How to address low correlation in molecular docking scores vs. in vitro activity?
Refine docking protocols by:
Q. What crystallographic software tools are recommended for structural refinement?
- SHELXL : For high-resolution refinement, handling twinning, and modeling disorder .
- WinGX/ORTEP : For visualization and geometry validation .
Data Analysis & Contradiction Management
Q. How to reconcile conflicting XRD and DFT bond length data?
Discrepancies >0.02 Å may indicate lattice packing effects. Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···π) distorting geometry .
Q. What statistical methods validate synthetic reproducibility?
Use ANOVA to assess batch-to-batch variability and principal component analysis (PCA) to identify critical process parameters .
Q. How to confirm the absence of polymorphic forms?
Perform PXRD on bulk samples and compare with single-crystal data. DSC/TGA analyses detect thermal events indicative of polymorphs .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
